molecular formula C19H23NO4 B229209 3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B229209
M. Wt: 329.4 g/mol
InChI Key: DIEZZBOOXUJQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropyl group attached to the phenyl ring and three methoxy groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide typically involves the reaction of 4-isopropylaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3,4,5-trimethoxy-N-[4-(propan-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:

  • N-(4-isopropylphenyl)-3,4,5-trimethoxybenzoic acid
  • N-(4-isopropylphenyl)-3,4,5-trimethoxybenzylamine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C19H23NO4/c1-12(2)13-6-8-15(9-7-13)20-19(21)14-10-16(22-3)18(24-5)17(11-14)23-4/h6-12H,1-5H3,(H,20,21)

InChI Key

DIEZZBOOXUJQQE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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